Jak1-IN-9

Description

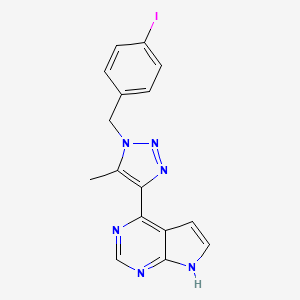

Structure

3D Structure

Properties

Molecular Formula |

C16H13IN6 |

|---|---|

Molecular Weight |

416.22 g/mol |

IUPAC Name |

4-[1-[(4-iodophenyl)methyl]-5-methyltriazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C16H13IN6/c1-10-14(15-13-6-7-18-16(13)20-9-19-15)21-22-23(10)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,20) |

InChI Key |

YSYLJMXLXOALSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)I)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

The Selectivity Profile of a JAK1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of a Janus kinase 1 (JAK1) inhibitor against other members of the JAK family: JAK2, JAK3, and tyrosine kinase 2 (TYK2). While specific quantitative data for a compound designated "Jak1-IN-9" is not publicly available, this document outlines the established methodologies for determining such a selectivity profile and presents representative data for a highly selective JAK1 inhibitor.

Introduction to JAK Kinase Selectivity

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2] They play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is integral to numerous cellular processes, including immunity, inflammation, and hematopoiesis.[1][3] Given the high degree of homology within the ATP-binding sites of JAK isoforms, achieving selectivity for a specific JAK kinase is a significant challenge in drug development.[4][5] The selectivity of a JAK inhibitor is crucial as it can dictate the therapeutic efficacy and the safety profile of the drug, minimizing off-target effects.[5][6] For instance, potent inhibition of JAK2 can be associated with hematological side effects, while inhibition of JAK3 may lead to immunosuppression.[5]

Quantitative Selectivity Profile

The selectivity of a JAK inhibitor is quantitatively assessed by determining its half-maximal inhibitory concentration (IC50) against each of the JAK family members. A lower IC50 value indicates greater potency. The ratio of IC50 values between different JAK kinases provides a measure of selectivity.

Table 1: Representative Biochemical Selectivity Profile of a Highly Selective JAK1 Inhibitor

| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK1) |

| JAK1 | 5 | 1 |

| JAK2 | >1000 | >200 |

| JAK3 | >1000 | >200 |

| TYK2 | 500 | 100 |

Note: The data presented in this table is representative of a highly selective JAK1 inhibitor and is based on values reported in the literature for similar compounds. Specific values for "this compound" are not available.

Experimental Protocols

The determination of a JAK inhibitor's selectivity profile involves a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess activity in a more physiological context.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JAK kinases. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]

Objective: To determine the IC50 value of the inhibitor against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

-

Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains.[7]

-

Biotinylated peptide substrate (e.g., a peptide derived from STAT1).[7]

-

Adenosine triphosphate (ATP).[7]

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).[7]

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC).[7]

-

384-well microplates.

-

Plate reader capable of HTRF detection.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then dilute further in the assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the specific JAK enzyme, and the biotinylated peptide substrate.

-

Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each enzyme).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[7]

-

Reaction Termination and Detection: Stop the reaction by adding EDTA. Subsequently, add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor).

-

Signal Measurement: After another incubation period (e.g., 60 minutes) to allow for antibody binding, read the plate on an HTRF-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay (In Situ)

Cellular assays are essential to confirm the selectivity observed in biochemical assays within a more complex biological system. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell lines.[1][6]

Objective: To assess the functional selectivity of the inhibitor by measuring its effect on JAK-mediated signaling pathways in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Ba/F3 cells engineered to express specific JAKs).[6]

-

Cytokines to specifically activate different JAK pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-2 for JAK1/JAK3).[1]

-

Test inhibitor at various concentrations.

-

Cell culture medium.

-

Fixation and permeabilization buffers.

-

Fluorescently labeled antibodies against phosphorylated STAT proteins (pSTATs), such as anti-pSTAT1, anti-pSTAT3, and anti-pSTAT5.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood or culture the chosen cell line.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor or DMSO for a defined period (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway. For example, use IL-6 to assess the inhibition of JAK1/2-mediated pSTAT3 signaling.

-

Fixation and Permeabilization: After a short stimulation period (e.g., 15-30 minutes), fix the cells to preserve the phosphorylation state of the proteins and then permeabilize the cell membranes to allow for intracellular antibody staining.

-

Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest.

-

Data Analysis: Calculate the percent inhibition of cytokine-induced pSTAT phosphorylation for each inhibitor concentration. Determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Visualizing the JAK-STAT signaling pathway and the experimental workflow for determining inhibitor selectivity can aid in understanding the context and process of this research.

Caption: Figure 1: The JAK-STAT Signaling Pathway.

Caption: Figure 2: Experimental Workflow for Kinase Selectivity Profiling.

Conclusion

The determination of a JAK inhibitor's selectivity profile is a cornerstone of its preclinical characterization. Through a combination of robust biochemical and cellular assays, researchers can quantify the potency and selectivity of a compound against the four members of the JAK family. This information is critical for predicting both the therapeutic potential and the likely safety profile of a novel JAK inhibitor, guiding its further development towards clinical applications. While the specific data for "this compound" remains elusive in the public domain, the methodologies described herein provide a comprehensive framework for the evaluation of any novel JAK1-selective inhibitor.

References

- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay in Summary_ki [bindingdb.org]

Determining the IC50 Value of Jak1-IN-9 in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of Jak1-IN-9, a potent and selective inhibitor of Janus Kinase 1 (JAK1), in biochemical assays. This document outlines the core principles of JAK1 inhibition, presents the inhibitory activity of this compound, details a representative experimental protocol for IC50 determination, and illustrates the relevant biological and experimental workflows.

Introduction to JAK1 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling pathways initiated by cytokines and growth factors. These pathways, collectively known as the JAK-STAT signaling pathway, are pivotal in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAK kinases attractive therapeutic targets.

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for JAK1. By competitively binding to the ATP-binding site of the JAK1 enzyme, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of genes involved in inflammatory and immune responses.

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory activity of this compound against JAK family kinases is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound in biochemical assays.

| Kinase | IC50 (nM) | Selectivity (fold vs. JAK1) |

| JAK1 | 72 | - |

| JAK2 | 839 | ~11.6 |

| JAK3 | >864 | >12 |

| TYK2 | >864 | >12 |

Data sourced from a study by WooChan Kim, et al. (2022).[1]

Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to changes in gene expression. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by this compound.

References

Unveiling the Binding Profile of Jak1-IN-9: A Technical Guide to its Interaction with the JAK1 Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the binding kinetics and affinity of Jak1-IN-9, a selective inhibitor of the Janus Kinase 1 (JAK1) enzyme. Understanding the precise molecular interactions between inhibitors and their targets is paramount in the development of targeted therapies for a multitude of inflammatory and autoimmune diseases where the JAK-STAT signaling pathway plays a central role. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key biological pathways and experimental workflows.

Executive Summary

This compound demonstrates potent and selective inhibition of the JAK1 kinase. While specific kinetic parameters such as the association rate (k_on), dissociation rate (k_off), and the resulting equilibrium dissociation constant (K_d) are not publicly available, the half-maximal inhibitory concentration (IC50) has been determined, offering a robust measure of the compound's potency. The selectivity of this compound for JAK1 over other members of the JAK family, particularly JAK2, underscores its potential for a more targeted therapeutic intervention with a reduced off-target activity profile.

Data Presentation: Binding Affinity and Potency

The inhibitory activity of this compound against JAK family kinases is summarized in the table below. The data is derived from in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

| Kinase Target | IC50 (nM) | Selectivity (over JAK1) |

| JAK1 | 72 | 1x |

| JAK2 | 839 | ~11.65x |

| JAK3 | >1000 | >13.8x |

| TYK2 | >1000 | >13.8x |

Data sourced from MedChemExpress, citing Kim, W., et al. (2022).[1]

The data clearly indicates that this compound is significantly more potent against JAK1 compared to JAK2, and shows minimal activity against JAK3 and TYK2 at concentrations up to 1000 nM. This selectivity is a critical attribute for a therapeutic candidate, as indiscriminate inhibition of JAK isoforms can lead to unwanted side effects.

Experimental Protocols

The determination of the IC50 values for this compound was likely performed using a biochemical kinase assay. While the specific protocol for this compound is detailed in the primary literature, a general and widely accepted methodology for such an assay is outlined below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the IC50 of a compound against a specific kinase.

1. Reagents and Materials:

-

Recombinant human JAK1 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (a peptide that can be phosphorylated by the kinase)

-

This compound (or test compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)

-

Microplate reader capable of detecting the signal from the chosen detection method.

2. Assay Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the kinase buffer to the final desired concentrations.

-

Kinase Reaction Mixture: The recombinant JAK1 kinase is diluted in the kinase buffer.

-

Incubation: The kinase is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

-

Reaction Progression: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection reagent.

-

Data Analysis: The signal from each well is measured using a microplate reader. The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway Diagram

The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines and growth factors. This compound targets a key component of this pathway.

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical in vitro kinase assay to determine the inhibitory potency of a compound like this compound.

Caption: Workflow for an in vitro kinase inhibition assay.

References

In-Depth Technical Guide to Jak1-IN-9 (CAS: 2875041-96-4): A Selective JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak1-IN-9 (also known as compound 23a) is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2] With a half-maximal inhibitory concentration (IC50) of 72 nM for JAK1 and a selectivity of over 12-fold against other JAK family members, this compound represents a valuable tool for research into the therapeutic potential of selective JAK1 inhibition in various inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, synthesis, and in vitro activity of this compound, along with detailed experimental protocols relevant to its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 2875041-96-4 | [1] |

| Molecular Formula | C20H19IN6 | Inferred from Synthesis |

| Molecular Weight | 486.32 g/mol | Inferred from Synthesis |

| Appearance | White to off-white solid | Typical for purified small molecules |

| Solubility | Soluble in DMSO | General laboratory practice |

| Storage | Store at -20°C for long-term stability | General laboratory practice |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the kinase activity of JAK1. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in signal transduction for a wide array of cytokines, interferons, and growth factors. This signaling occurs through the JAK-STAT pathway.

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus. In the nucleus, STAT dimers act as transcription factors, binding to specific DNA sequences to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.

This compound, by binding to the ATP-binding site of JAK1, prevents its phosphorylation and activation, thereby blocking the entire downstream signaling cascade.

JAK-STAT signaling pathway and the inhibitory action of this compound.

Synthesis

This compound is a 4-(1,5-triazole)-pyrrolopyrimidine derivative. The synthesis of this class of compounds has been described in the scientific literature. A generalized synthetic scheme is presented below. The synthesis involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by the introduction of the triazole and other functionalities. For the specific synthesis of compound 23a (this compound), please refer to the detailed procedures outlined in the cited literature.[2]

Generalized synthesis workflow for pyrrolopyrimidine-based JAK inhibitors.

In Vitro Biological Activity

The primary in vitro biological activity of this compound is its potent and selective inhibition of JAK1.

| Target | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 72 | - |

| JAK2 | > 864 | > 12-fold |

| JAK3 | > 864 | > 12-fold |

| TYK2 | > 864 | > 12-fold |

Data sourced from[2]

This selectivity profile makes this compound a valuable tool for dissecting the specific roles of JAK1 in various cellular processes and disease models, with potentially fewer off-target effects related to the inhibition of other JAK isoforms.

Experimental Protocols

JAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 of an inhibitor against JAK1 using a commercially available ADP-Glo™ kinase assay kit.

Materials:

-

Recombinant human JAK1 enzyme

-

JAK1 substrate (e.g., a suitable peptide)

-

ATP

-

Kinase assay buffer

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM.

-

Kinase Reaction Setup:

-

Add kinase assay buffer to all wells.

-

Add the test inhibitor dilutions to the appropriate wells. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition/background).

-

Add the JAK1 enzyme to all wells except the no-enzyme control.

-

Add the JAK1 substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow for determining IC50 using the ADP-Glo™ kinase assay.

In Vivo and Pharmacokinetic Data

As of the last update, there is limited publicly available information regarding the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology of this compound. For researchers and drug development professionals, these studies would be the critical next steps in evaluating the therapeutic potential of this compound. Such studies would typically involve:

-

Pharmacokinetic studies in animal models (e.g., rodents, non-human primates): To determine parameters such as bioavailability, half-life, clearance, and volume of distribution.

-

Efficacy studies in animal models of inflammatory or autoimmune diseases: For example, collagen-induced arthritis in rodents to assess the anti-inflammatory and disease-modifying potential of this compound.

-

Toxicology studies: To evaluate the safety profile of the compound.

Conclusion

This compound is a potent and selective JAK1 inhibitor that serves as a valuable chemical probe for studying the role of JAK1 in health and disease. Its well-defined in vitro activity and selectivity make it a suitable tool for target validation and for investigating the downstream consequences of JAK1 inhibition. Further preclinical development, including comprehensive in vivo efficacy and safety studies, is necessary to fully elucidate its potential as a therapeutic agent.

References

Methodological & Application

Application Note and Protocol: Jak1-IN-9 In Vitro Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases essential for cytokine-mediated signaling. The JAK-STAT pathway is activated by various cytokines and growth factors, playing a critical role in immunity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is associated with a range of inflammatory diseases and cancers.[2][3] Jak1 is a key member of this family, and its inhibition is a promising therapeutic strategy for several autoimmune disorders.[4] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of Jak1-IN-9, a potential Jak1 inhibitor, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Signaling Pathway

The JAK-STAT signaling cascade begins when a cytokine binds to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[5][6] The activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[1][5][6]

Figure 1: Simplified diagram of the Jak1-STAT signaling pathway.

Quantitative Data Summary

The inhibitory activity of compounds against Jak1 and other kinases is typically measured as the half-maximal inhibitory concentration (IC50). The table below presents a compilation of IC50 values for various known JAK inhibitors for comparative purposes.

| Compound | Jak1 IC50 (nM) | Jak2 IC50 (nM) | Jak3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| AZD0449 | 2.4 | >1000 | >1000 | >1000 | [7] |

| AZD4604 | 0.54 | >1000 | >1000 | >1000 | [7] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [8] |

| Abrocitinib | 29 | 803 | >10000 | 1250 | [4][8] |

| Oclacitinib | 10 | 18 | 99 | 63 | [9] |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [9] |

| Filgotinib | 10 | 28 | 810 | 116 | [9] |

Experimental Protocol: this compound In Vitro Kinase Assay (TR-FRET)

This protocol is based on the LanthaScreen™ TR-FRET platform, a common method for assessing kinase activity.[10] The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a GST-tagged Jak1 kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing the europium donor and ULight™ acceptor into close proximity, which generates a FRET signal.[11][12][13]

Materials and Reagents

-

Enzyme: Recombinant human Jak1, GST-tagged (e.g., SignalChem Cat. #J01-11G).[14]

-

Detection Antibody: LanthaScreen™ Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific, PV5594).[16][17][18][19][20]

-

Compound: this compound, dissolved in 100% DMSO.

-

Assay Buffer: 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[14][15]

-

ATP: Adenosine triphosphate solution.

-

Stop Solution: TR-FRET Dilution Buffer containing EDTA (e.g., 20 mM).

-

Plates: Low-volume, 384-well white assay plates.

-

Plate Reader: A microplate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

Experimental Workflow Diagram

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abmole.com [abmole.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. revvity.com [revvity.com]

- 12. Catalytic Specificity of Human Protein Tyrosine Kinases Revealed by Peptide Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. LanthaScreen Eu-anti-GST Antibody 25μg:Antibodies | Fisher Scientific [fishersci.com]

- 17. LanthaScreen™ Eu-anti-GST Antibody | Fisher Scientific [fishersci.ca]

- 18. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Buy Online | thermofisher.com [thermofisher.com]

- 19. LanthaScreen™ Eu-anti-GST Antibody 1 mg | Buy Online | thermofisher.com [thermofisher.com]

- 20. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Buy Online | thermofisher.com [thermofisher.com]

Application Notes and Protocols for Jak1-IN-9: A Selective JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] These enzymes are integral to the JAK-STAT signaling pathway, which plays a pivotal role in regulating cellular proliferation, differentiation, apoptosis, and immune responses.[2][3] The binding of cytokines to their receptors triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Subsequently, JAKs phosphorylate the STATs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[2][4]

Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory conditions, and cancers.[5][6] Specifically, JAK1 is involved in the signaling of numerous pro-inflammatory cytokines, making it a key therapeutic target.[3] Selective inhibition of JAK1 is a promising strategy to modulate the immune response while potentially minimizing off-target effects associated with broader JAK inhibition.

Jak1-IN-9 is a potent and selective ATP-competitive inhibitor of JAK1. This document provides a detailed guide for a cell-based functional assay to characterize the inhibitory activity of this compound by measuring the phosphorylation of STAT3 in response to Interleukin-6 (IL-6) stimulation in a relevant human cell line.

Signaling Pathway

The diagram below illustrates the canonical JAK1-STAT3 signaling pathway initiated by IL-6 and the mechanism of inhibition by this compound.

Caption: JAK1-STAT3 Signaling Pathway and Inhibition by this compound.

Data Presentation

The inhibitory activity and selectivity of this compound are summarized in the tables below. Table 1 presents the half-maximal inhibitory concentration (IC50) values against the four JAK family members, demonstrating the selectivity of this compound for JAK1. Table 2 provides dose-response data for the inhibition of IL-6 induced STAT3 phosphorylation in a cell-based assay.

Table 1: this compound IC50 Values for JAK Family Kinases (Hypothetical Data)

| Kinase | IC50 (nM) |

| JAK1 | 5.2 |

| JAK2 | 185.6 |

| JAK3 | 987.3 |

| TYK2 | 452.1 |

Table 2: Dose-Response of this compound on IL-6 Induced p-STAT3 (Hypothetical Data)

| This compound (nM) | % Inhibition of p-STAT3 |

| 0.1 | 5.2 |

| 1 | 25.8 |

| 10 | 68.4 |

| 100 | 92.1 |

| 1000 | 98.7 |

| IC50 (nM) | 7.8 |

Experimental Protocols

Cell-Based Functional Assay for this compound: Inhibition of IL-6 Induced STAT3 Phosphorylation

This protocol describes a method to determine the potency of this compound in a cell-based assay by measuring the inhibition of IL-6-stimulated phosphorylation of STAT3 in the human hepatocellular carcinoma cell line, HepG2.

Materials and Reagents:

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Recombinant Human IL-6

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

Phospho-STAT3 (Tyr705) and Total STAT3 antibodies

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well cell culture plates

Experimental Workflow Diagram:

Caption: Experimental Workflow for the this compound Cell-Based Functional Assay.

Procedure:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed 5 x 10^4 HepG2 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

-

-

Cell Treatment and Stimulation:

-

Gently wash the cells with PBS.

-

Replace the culture medium with serum-free DMEM and incubate for 4 hours to serum starve the cells.

-

Remove the serum-free medium and add the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the cells with this compound for 1 hour at 37°C.

-

Stimulate the cells by adding recombinant human IL-6 to a final concentration of 20 ng/mL to all wells except for the unstimulated control.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to fresh tubes and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Detection of STAT3 Phosphorylation (Western Blotting):

-

Normalize the protein concentration of all samples.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an appropriate imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-STAT3 and total STAT3.

-

Normalize the phospho-STAT3 signal to the total STAT3 signal.

-

Calculate the percentage inhibition of STAT3 phosphorylation for each concentration of this compound relative to the IL-6 stimulated vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This document provides a comprehensive guide for a cell-based functional assay to evaluate the potency and mechanism of action of the selective JAK1 inhibitor, this compound. The detailed protocol for assessing the inhibition of IL-6 induced STAT3 phosphorylation, along with the illustrative signaling pathway and experimental workflow diagrams, offers a robust framework for researchers in the field of drug discovery and development. The provided hypothetical data serves as a representative example of the expected outcomes for a potent and selective JAK1 inhibitor.

References

- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Jak1-IN-9 in a Rheumatoid Arthritis Synovial Fibroblast Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of RA, contributing to the inflammatory environment and degradation of cartilage and bone. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway plays a crucial role in mediating the effects of pro-inflammatory cytokines that drive the aggressive phenotype of RA synovial fibroblasts (RASF).[1][2]

Jak1-IN-9 is a potent and selective inhibitor of JAK1 with a reported IC50 of 72 nM and shows over 12-fold selectivity for JAK1 compared to other JAK isoforms. By targeting JAK1, this compound is expected to modulate the inflammatory responses in RASF, making it a valuable tool for in vitro studies aimed at understanding the therapeutic potential of selective JAK1 inhibition in rheumatoid arthritis.

These application notes provide a summary of the expected effects of selective JAK1 inhibition on RASF based on data from similar selective JAK1 inhibitors, along with detailed protocols for key experiments to evaluate the efficacy of this compound in an in vitro RASF model.

Data Presentation

The following tables summarize the expected dose-dependent effects of selective JAK1 inhibition on key inflammatory markers and signaling proteins in RASF. This data is extrapolated from studies using other selective JAK1 inhibitors, such as upadacitinib and filgotinib, and should be verified experimentally for this compound.

Table 1: Effect of Selective JAK1 Inhibition on IL-6 Production in Activated RASF

| Inhibitor Concentration | % Inhibition of IL-6 Secretion (vs. Stimulated Control) |

| 0.01 µM | Significant reduction observed with some selective JAK1 inhibitors[1] |

| 0.1 µM | Dose-dependent reduction |

| 1 µM | Strong inhibition, nearing baseline levels[1] |

| 5 µM | Approximately 30% inhibition (Filgotinib in IL-1β stimulated RASF)[3] |

Data is illustrative and based on the effects of upadacitinib and filgotinib on RASF.[1][3]

Table 2: Effect of JAK Inhibition on MMP-3 and Chemokine Release in IL-1β Activated RASF

| Inhibitor | Concentration | % Inhibition of MMP-3 | % Inhibition of CXCL8 | % Inhibition of CXCL1 | % Inhibition of CCL2 |

| Peficitinib (pan-JAKi) | 5 µM | 88% | 56% | 36% | 22% |

| Filgotinib (JAK1/2) | 5 µM | Not significant | Not significant | Not significant | 21% |

This table showcases the effects of a pan-JAK inhibitor (Peficitinib) and a JAK1/2 inhibitor (Filgotinib) as a reference for expected outcomes.[3]

Table 3: Effect of JAK Inhibition on STAT3 Phosphorylation in RASF

| Inhibitor | Concentration | Effect on p-STAT3 Levels |

| Peficitinib (pan-JAKi) | 1 µM | Significant decrease[4] |

| Tofacitinib (pan-JAKi) | 1 µM | Significant decrease[4] |

This table shows the effect of pan-JAK inhibitors on p-STAT3, a downstream target of JAK1 signaling. Similar effects are anticipated with a selective JAK1 inhibitor like this compound.

Mandatory Visualizations

References

Application Notes and Protocols for Western Blot Analysis of p-STAT Following JAK1 Inhibitor Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including inflammation, immunity, cell proliferation, and differentiation.[1][2] Dysregulation of the JAK/STAT pathway is implicated in various diseases, particularly autoimmune disorders and cancers.[3][4] The pathway is initiated by the binding of cytokines or growth factors to their specific receptors, leading to the activation of receptor-associated JAKs.[2][5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[6] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[5][7]

Selective inhibition of JAK1, a key member of the JAK family, has emerged as a promising therapeutic strategy for various inflammatory and autoimmune diseases.[8] Small molecule inhibitors targeting JAK1 can effectively block the downstream phosphorylation of STAT proteins, thereby modulating the immune response.[8][9] Jak1-IN-9 is a representative small molecule inhibitor targeting the JAK1 kinase. This document provides a detailed protocol for the analysis of STAT phosphorylation (p-STAT) by Western blot in response to treatment with a selective JAK1 inhibitor.

Signaling Pathway

The JAK/STAT signaling cascade is a direct route for transmitting extracellular signals to the nucleus. The diagram below illustrates the canonical JAK/STAT pathway and the mechanism of action for a selective JAK1 inhibitor.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the effect of a JAK1 inhibitor on STAT phosphorylation.

Cell Culture and Treatment

Materials:

-

Appropriate cell line (e.g., HeLa, Jurkat, or other cells with an active JAK/STAT pathway)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

JAK1 inhibitor (this compound)

-

Cytokine for stimulation (e.g., Interleukin-6 [IL-6] or Interferon-gamma [IFN-γ])

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Once the desired confluency is reached, replace the medium with fresh, serum-free medium and incubate for 2-4 hours to starve the cells.

-

Prepare a stock solution of the JAK1 inhibitor in a suitable solvent (e.g., DMSO).

-

Pre-treat the cells with varying concentrations of the JAK1 inhibitor (or vehicle control) for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL of IL-6) for 15-30 minutes to induce STAT phosphorylation.

-

Immediately after stimulation, place the plates on ice and proceed to the protein extraction protocol.

Protein Extraction

Materials:

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (add fresh before use).

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a well in a 6-well plate).

-

Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (containing the protein) to a new, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

Western Blot Analysis

Materials:

-

Protein samples

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT, anti-total-STAT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-STAT (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

To analyze total STAT and a loading control, the membrane can be stripped and re-probed with antibodies against total STAT and β-actin, respectively.

Experimental Workflow

The following diagram outlines the complete experimental workflow for the Western blot analysis of p-STAT after treatment with a JAK1 inhibitor.

Caption: Step-by-step experimental workflow for Western blot analysis.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. The following table provides an example of how to summarize the densitometry data.

| Treatment Group | JAK1 Inhibitor (nM) | Cytokine Stimulation | p-STAT (Relative Density) | Total STAT (Relative Density) | p-STAT / Total STAT Ratio |

| Untreated Control | 0 | - | 1.00 | 1.00 | 1.00 |

| Cytokine Only | 0 | + | 5.20 | 1.05 | 4.95 |

| Inhibitor Low Dose | 10 | + | 3.10 | 1.02 | 3.04 |

| Inhibitor Mid Dose | 100 | + | 1.50 | 0.98 | 1.53 |

| Inhibitor High Dose | 1000 | + | 0.80 | 1.01 | 0.79 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, inhibitor, and experimental conditions.

Conclusion

This document provides a comprehensive protocol for the Western blot analysis of STAT phosphorylation following treatment with a selective JAK1 inhibitor. Adherence to these detailed methodologies will enable researchers to accurately assess the efficacy and mechanism of action of novel JAK1 inhibitors. The provided diagrams and data presentation format are designed to facilitate clear communication and interpretation of experimental results. It is important to note that this protocol is a general guideline and may require optimization for specific cell types and inhibitors.

References

- 1. platform.opentargets.org [platform.opentargets.org]

- 2. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application of Selective JAK1 Inhibitors in Cellular Immunology Research

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are central to the regulation of the immune system. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. JAK1 is a key signaling molecule for numerous cytokines involved in inflammation and immune responses, including those that utilize the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as the IL-6 family of cytokines and interferons.[1][2] Dysregulation of JAK1 signaling is implicated in a variety of autoimmune and inflammatory diseases.

Selective JAK1 inhibitors are small molecules designed to specifically target and inhibit the kinase activity of JAK1, thereby blocking downstream signaling cascades. This selectivity is crucial for minimizing off-target effects that can arise from the inhibition of other JAK family members, such as the effects on hematopoiesis mediated by JAK2.[2][3] These inhibitors are invaluable tools in cellular immunology research for dissecting the roles of specific cytokine pathways and for the preclinical assessment of potential therapeutic agents.

Mechanism of Action: The JAK-STAT Pathway

Selective JAK1 inhibitors function by competing with ATP for the binding site in the kinase domain of JAK1. This prevents the autophosphorylation of JAK1 and its subsequent phosphorylation of associated cytokine receptors and downstream Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby blocking the transcription of target genes involved in immune cell activation, proliferation, and differentiation.[3]

Below is a diagram illustrating the canonical JAK1-STAT signaling pathway and the point of inhibition.

Caption: JAK1-STAT signaling pathway and inhibition.

Quantitative Data: Selectivity Profiles of JAK1 Inhibitors

The selectivity of a JAK inhibitor is a critical determinant of its biological effects. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency and selectivity of an inhibitor against different kinases. The data below is compiled for several known selective JAK1 inhibitors and serves as a reference for the expected activity profile of a compound like "this compound".

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1 vs JAK2 Selectivity | JAK1 vs JAK3 Selectivity | Reference |

| Filgotinib | 10 | 28 | 810 | 116 | ~3x | 81x | [4] |

| Upadacitinib | 43 | 140 | 2300 | 460 | ~3x | 53x | [5] |

| ABT 317 | 16 (cellular) | 500 (cellular) | - | 250 (cellular) | ~31x | - | [6] |

| LW402 | 7.7 | 12.7 | 176 | 227 | ~1.65x | ~23x | [7] |

| AZD0449 | 2.4 | >1000 | >1000 | >1000 | >417x | >417x | [8] |

| AZD4604 | 0.54 | >1000 | >1000 | >1000 | >1852x | >1852x | [8] |

Note: IC50 values can vary depending on the assay conditions (biochemical vs. cellular).

Experimental Protocols

The following protocols are generalized for the use of a selective JAK1 inhibitor in common cellular immunology assays. Researchers should optimize concentrations and incubation times for their specific experimental system.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay is fundamental for confirming the mechanism of action of a JAK1 inhibitor.

Objective: To determine the dose-dependent inhibition of cytokine-induced STAT phosphorylation by a selective JAK1 inhibitor in immune cells (e.g., PBMCs, T cells).

References

- 1. What are the preclinical assets being developed for JAK1? [synapse.patsnap.com]

- 2. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The JAK1 Selective Inhibitor ABT 317 Blocks Signaling Through Interferon-γ and Common γ Chain Cytokine Receptors to Reverse Autoimmune Diabetes in NOD Mice [frontiersin.org]

- 7. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying IL-6 and IFN-γ Signaling Using Jak1-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making its components attractive therapeutic targets.[2]

Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) are pleiotropic cytokines that exert their effects through the JAK-STAT pathway.

-

IL-6 Signaling: Upon binding to its receptor complex (IL-6R/gp130), IL-6 activates receptor-associated JAKs, primarily JAK1 and JAK2. This leads to the phosphorylation, dimerization, and nuclear translocation of STAT3, which in turn regulates the transcription of genes involved in inflammation and immune responses.

-

IFN-γ Signaling: IFN-γ binds to its receptor, which activates JAK1 and JAK2. These kinases then phosphorylate STAT1. Phosphorylated STAT1 forms homodimers that translocate to the nucleus to activate the transcription of IFN-γ-stimulated genes, mediating host defense and immune regulation.[3]

Jak1-IN-9 is a potent and selective small-molecule inhibitor of JAK1.[4] Its selectivity for JAK1 over other JAK family members makes it a valuable chemical probe for dissecting the specific role of JAK1 in various signaling pathways. By inhibiting JAK1, this compound effectively blocks the downstream phosphorylation of STAT proteins, providing a powerful tool to study the biological consequences of inhibiting IL-6 and IFN-γ signaling in a controlled experimental setting.[4]

Data Presentation: this compound Inhibitory Profile

The selectivity of a kinase inhibitor is crucial for interpreting experimental results. This compound has been characterized as a highly selective inhibitor for JAK1.

| Kinase | IC50 (nM) | Selectivity vs. JAK1 | Reference |

| JAK1 | 72 | - | [4] |

| JAK2 | > 864 | > 12-fold | [4] |

| JAK3 | > 864 | > 12-fold | [4] |

| TYK2 | > 864 | > 12-fold | [4] |

Note: The IC50 values for JAK2, JAK3, and TYK2 are extrapolated based on the reported selectivity of being "12 times or more" selective against other JAKs.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical IL-6 and IFN-γ signaling pathways and the point of inhibition by this compound.

Caption: IL-6 Signaling Pathway and this compound Inhibition.

Caption: IFN-γ Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following protocols provide a framework for using this compound to investigate IL-6 and IFN-γ signaling. Optimal conditions (e.g., cell density, cytokine concentration, inhibitor concentration, and incubation times) should be determined empirically for each specific cell line and experimental setup.

Experimental Workflow Overview

Caption: General workflow for studying JAK1 inhibition.

Protocol 1: Western Blot Analysis of STAT1/STAT3 Phosphorylation

This protocol details how to measure the inhibition of IL-6 or IFN-γ-induced STAT phosphorylation by this compound.

Materials:

-

Cell line of interest (e.g., HeLa, A549, U-266)

-

Complete cell culture medium

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Recombinant human IL-6 or IFN-γ

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT1 (Tyr701), anti-total-STAT1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours or overnight in a low-serum (e.g., 0.5%) medium prior to treatment.

-

Inhibitor Pre-treatment:

-

Prepare serial dilutions of this compound in the appropriate medium. A suggested concentration range is 0, 10, 50, 100, 500, and 1000 nM. Include a DMSO vehicle control.

-

Aspirate the medium from the cells and add the medium containing this compound or vehicle.

-

Pre-incubate for 1-2 hours at 37°C.

-

-

Cytokine Stimulation:

-

Prepare a concentrated stock of IL-6 (e.g., for a final concentration of 20 ng/mL) or IFN-γ (e.g., for a final concentration of 10 ng/mL).

-

Add the cytokine directly to the wells containing the inhibitor and incubate for 15-30 minutes at 37°C. Include a non-stimulated control well.

-

-

Cell Lysis:

-

Quickly aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

-

Boil samples for 5 minutes at 95°C.

-

Load samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-STAT) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

-

Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed for total STAT and a loading control like β-actin.

Protocol 2: STAT-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of STATs, providing a functional readout of pathway inhibition.

Materials:

-

HEK293T or other easily transfectable cell line

-

STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements) for IL-6 studies, or a GAS-responsive luciferase reporter for IFN-γ studies.

-

A control plasmid expressing Renilla luciferase (for normalization).

-

Transfection reagent (e.g., Lipofectamine).

-

This compound.

-

Recombinant human IL-6 or IFN-γ.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Transfection:

-

Seed cells in a 24- or 96-well plate.

-

Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.

-

Allow cells to express the plasmids for 24-48 hours.

-

-

Inhibitor Pre-treatment:

-

Prepare serial dilutions of this compound in the appropriate medium (e.g., 0-1000 nM).

-

Aspirate the medium and add the medium containing the inhibitor or vehicle control.

-

Pre-incubate for 1-2 hours at 37°C.

-

-

Cytokine Stimulation:

-

Add IL-6 or IFN-γ to the appropriate wells at a pre-determined optimal concentration.

-

Incubate for 6-8 hours at 37°C to allow for luciferase gene expression.

-

-

Cell Lysis and Luminescence Measurement:

-

Aspirate the medium and gently wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.

-

Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the kit's instructions.

-

-

Data Analysis:

-

For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of STAT transcriptional activity and calculate an IC50 value.

-

Conclusion

This compound is a potent and selective tool for investigating the role of JAK1 in cytokine signaling. The protocols outlined above provide robust methods for characterizing the inhibitory effect of this compound on the IL-6/STAT3 and IFN-γ/STAT1 signaling axes. By employing these biochemical and cell-based assays, researchers can effectively probe the functional consequences of JAK1 inhibition in various biological contexts.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Can JAK3 Replicate TYK2's Success? [synapse.patsnap.com]

Application Notes and Protocols for In Vivo Administration of a JAK1 Inhibitor in Mouse Models of Inflammation

Disclaimer: The compound "Jak1-IN-9" is not referenced in the available scientific literature. The following application notes and protocols are based on published data for other well-characterized Janus Kinase (JAK) 1 and JAK1/2 inhibitors. This document is intended to serve as a comprehensive guide for researchers and drug development professionals for the in vivo evaluation of novel JAK1 inhibitors in murine models of inflammation.

Introduction to JAK1 Inhibition in Inflammation

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine binding to their receptors, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[2][3]

JAK1 is a key signaling component for numerous pro-inflammatory cytokines, including those that utilize the common gamma chain (γc) (e.g., IL-2, IL-7, IL-15, IL-21) and the gp130 receptor subunit (e.g., IL-6).[4][5] Given its central role in mediating inflammatory signals, selective inhibition of JAK1 is a promising therapeutic strategy for a wide range of autoimmune and inflammatory diseases.[3][4] Small molecule inhibitors targeting JAK1 can suppress the pathological effects of these cytokines, thereby reducing inflammation.[3]

This document provides an overview of experimental approaches and detailed protocols for the in vivo administration of a selective JAK1 inhibitor in various mouse models of inflammation, based on studies of compounds such as Ruxolitinib, AZD1480, and others.

Data Presentation: In Vivo Studies of JAK Inhibitors

The following tables summarize quantitative data from preclinical studies of various JAK inhibitors in mouse models of inflammation and autoimmune disease. This data can serve as a reference for dose selection and study design.

Table 1: Systemic Administration of JAK Inhibitors in Murine Models

| Inhibitor | Mouse Model | Dosage & Route | Key Findings & Efficacy | Reference |

| AZD1480 | Autoimmune Diabetes (NOD Mice) | 30 mg/kg, twice daily (oral gavage) | Prevented insulitis progression and reversed newly diagnosed diabetes.[6] | [6] |

| AZD1480 | Inflammation-Associated Gastric Cancer (gp130F/F mice) | 30 mg/kg, once daily, 5 days/week (oral) | Reduced established tumor burden; associated with decreased pSTAT3, reduced proliferation, and increased apoptosis.[7] | [7] |

| INCB54707 | TLR Agonist-Induced Lethal Inflammation (Dp16 Mice) | 60 mg/kg, twice daily (oral gavage) | Prevented weight loss and mortality; strongly abrogated the production of inflammatory cytokines (IL-6, TNF-α, etc.).[8] | [8] |

| Ruxolitinib (INCB018424) | Acute Graft-vs-Host Disease (GVHD) | 45-90 mg/kg/day, twice daily (oral gavage) | Improved overall survival and significantly reduced GVHD pathology scores in target organs.[9] | [9] |

| Ruxolitinib (INCB018424) | Autoimmune Cholangitis (ARE-Del+/- mice) | 100 mg/kg/day (intraperitoneal) | Ameliorated liver pathology, reduced portal inflammation, and decreased bile duct damage.[10] | [10] |

| Ruxolitinib (INCB018424) | Hemophagocytic Lymphohistiocytosis (HLH) | N/A | Significantly lessened clinical manifestations (organomegaly, anemia) and improved survival.[11] | [11] |

| ABT-317 | Lupus Nephritis (NZB/W F1 mice) | 10-60 mg/kg, twice daily (oral) | Reversed established proteinuria and ameliorated kidney pathology.[12] | [12] |

| Oclacitinib | Lethal Influenza Virus Infection | 10-40 mg/kg/day (intraperitoneal) | Provided 40-70% protection against lethal infection; reduced pro-inflammatory cytokines and suppressed inflammatory cell infiltration in the lungs.[13][14] | [13][14] |

Table 2: Topical Administration of JAK Inhibitors in Murine Models

| Inhibitor | Mouse Model | Application | Key Findings & Efficacy | Reference |

| INCB018424 | Contact Hypersensitivity | Topical | Suppressed STAT3 phosphorylation, edema, and lymphocyte infiltration.[15] | [15] |

| INCB018424 | IL-23 or TSLP-Induced Skin Inflammation | Topical | Inhibited tissue inflammation induced by intradermal cytokine injection.[15] | [15] |

Experimental Protocols

Protocol 1: Preparation and Administration of a JAK1 Inhibitor

This protocol describes a general method for preparing a JAK1 inhibitor for oral gavage, a common administration route. Formulation may need to be optimized based on the specific physicochemical properties of the test compound.

Materials:

-

JAK1 Inhibitor (e.g., this compound)

-

Vehicle solution: 0.5% (w/v) Methylcellulose and 5% (v/v) N,N-dimethylacetamide (DMA) in sterile water

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Vehicle Preparation:

-

To prepare 10 mL of vehicle, add 50 mg of methylcellulose to ~9 mL of sterile water. Heat and stir until fully dissolved.

-

Allow the solution to cool to room temperature.

-

Add 0.5 mL of N,N-dimethylacetamide (DMA).

-

Adjust the final volume to 10 mL with sterile water and mix thoroughly.

-

-

Inhibitor Formulation:

-

Calculate the required amount of inhibitor based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

-

For a 30 mg/kg dose, the final concentration in the vehicle should be 3 mg/mL.

-

Weigh the required amount of the JAK1 inhibitor and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the prepared vehicle.

-

Vortex vigorously for 2-3 minutes to create a uniform suspension. Sonication can be used if aggregation occurs.

-

Prepare the formulation fresh daily before administration.

-

-

Oral Administration:

-

Gently restrain the mouse.

-

Measure the calculated volume of the inhibitor suspension into a 1 mL syringe fitted with a gavage needle.

-

Ensure the suspension is well-mixed immediately before drawing it into the syringe.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Monitor the animal for any signs of distress post-administration.

-

Protocol 2: Murine Model of Cytokine-Induced Systemic Inflammation

This protocol is based on a model where a Toll-like receptor (TLR) agonist is used to induce a systemic inflammatory response, characterized by a cytokine storm. This model is useful for evaluating the broad anti-inflammatory effects of a JAK1 inhibitor.[8]

Materials:

-

Polyinosinic:polycytidylic acid (P(I:C))

-

Sterile, endotoxin-free PBS

-

JAK1 inhibitor formulation (from Protocol 1)

-

Appropriate mouse strain (e.g., C57BL/6 or a sensitized strain like Dp16)[8]

Procedure:

-

Acclimatization: Acclimate mice for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle + PBS; Vehicle + P(I:C); JAK1 Inhibitor + P(I:C)). A typical group size is 8-10 mice.

-

Inhibitor Dosing:

-

Begin administration of the JAK1 inhibitor or vehicle 24 hours prior to the first P(I:C) injection.[8]

-

Administer the inhibitor according to the desired schedule (e.g., twice daily via oral gavage).

-

-

Inflammation Induction:

-

On Day 0, administer P(I:C) (e.g., 10-20 mg/kg) or PBS via intraperitoneal (IP) injection.

-

Continue P(I:C) injections as required by the specific model (e.g., every 48 hours for a specified duration).

-

-

Monitoring:

-

Monitor mice daily for clinical signs of inflammation, including weight loss, ruffled fur, and lethargy.

-

Record body weight daily. Euthanize mice that reach a predetermined endpoint (e.g., >15-20% weight loss) in accordance with animal welfare guidelines.

-

-

Endpoint Analysis (Terminal):

-

At the study endpoint, euthanize mice and collect blood via cardiac puncture for cytokine analysis.

-

Collect tissues (e.g., liver, spleen, lungs) for histological analysis and gene expression studies.

-

Protocol 3: Endpoint Analysis - Cytokine Measurement and Histology

A. Serum Cytokine Analysis:

-

Collect whole blood into serum separator tubes.

-

Allow blood to clot at room temperature for 30 minutes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Collect the serum (supernatant) and store at -80°C until analysis.

-

Analyze serum levels of key pro-inflammatory cytokines (e.g., IL-6, IFN-γ, TNF-α, MCP-1) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

B. Tissue Histology:

-

Harvest tissues of interest (e.g., liver, skin, colon).

-

Fix a portion of the tissue in 10% neutral buffered formalin for 24-48 hours.

-

Transfer the fixed tissue to 70% ethanol.

-

Process the tissue for paraffin embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E) to assess general morphology and inflammatory cell infiltration.

-

Perform immunohistochemistry (IHC) for specific markers, such as phosphorylated STAT3 (pSTAT3), to confirm target engagement, or for immune cell markers (e.g., CD4, CD8) to quantify infiltration.[6][7]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway and a typical experimental workflow.

Caption: The JAK1-STAT signaling pathway and point of inhibition.

Caption: A generalized experimental workflow for in vivo efficacy testing.

References

- 1. youtube.com [youtube.com]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]

- 4. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. biorxiv.org [biorxiv.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Treatment with a JAK1/2 inhibitor ameliorates murine autoimmune cholangitis induced by IFN overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Jak1-IN-9 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, preparation, and use of Jak1-IN-9, a potent and selective inhibitor of Janus kinase 1 (JAK1), for in vitro cell culture experiments.

Introduction

This compound (also known as compound 23a) is a selective inhibitor of JAK1 with a reported half-maximal inhibitory concentration (IC50) of 72 nM.[1] It demonstrates significant selectivity for JAK1 over other members of the JAK family. The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancer. The selectivity of this compound makes it a valuable tool for investigating the specific roles of JAK1 in these processes.

Product Information

A summary of the key quantitative data for this compound is provided in the table below.

| Property | Value | Reference |

| Synonyms | Compound 23a | [1] |

| CAS Number | 2875041-96-4 | [2] |

| Molecular Formula | C₁₆H₁₃IN₆ | [3] |

| Molecular Weight | 416.22 g/mol | [3] |

| IC50 (JAK1) | 72 nM | [1] |

| Form | Solid | [3] |

| Storage (Powder) | Store at -20°C for long-term storage. | [4] |

Reconstitution of this compound

Proper reconstitution of this compound is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

Materials:

-